![molecular formula C11H16ClNO2 B2855651 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol CAS No. 1803592-18-8](/img/structure/B2855651.png)
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol” is a chemical compound with the CAS Number: 1803592-18-8 . It has a molecular weight of 229.71 . The IUPAC name for this compound is 3-((4-chloro-3-methylbenzyl)amino)propane-1,2-diol .
Molecular Structure Analysis
The InChI code for “3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol” is 1S/C11H16ClNO2/c1-8-4-9(2-3-11(8)12)5-13-6-10(15)7-14/h2-4,10,13-15H,5-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Coordination Compounds Synthesis
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol and its derivatives have been utilized in the synthesis of coordination compounds. Specifically, research has highlighted the reaction of similar diols with copper(II) chloride, bromide, and nitrate in ethanol to form coordination compounds. This process involves template condensation reactions and results in compounds exhibiting various structural configurations as determined by X-ray analysis. Such compounds undergo thermolysis through dehydration steps and complete thermal decomposition at high temperatures (Gulea et al., 2013).
Optical Storage Materials
In the field of materials science, derivatives of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol have been explored for their potential in reversible optical storage. Copolymerization of specific derivatives has resulted in materials that exhibit photoinduced birefringence. This phenomenon enables the materials to function as dynamic optical storage devices, wherein birefringence can be both photoinduced and photoerased. This capability is particularly significant for applications requiring high levels of optical manipulation and storage efficiency (Meng et al., 1996).
Biologically Produced Diols
The diol structure of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol is relevant to the microbial production of similar diols, such as 1,3-propanediol and 2,3-butanediol. These compounds have broad applications, ranging from solvents to monomers for polyesters. Microbial production offers a renewable and sustainable pathway for synthesizing these diols, highlighting the importance of understanding and utilizing specific diol structures in biotechnological processes (Xiu & Zeng, 2008).
Chromatographic Analysis
The structural complexity of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol and related compounds necessitates sophisticated analytical techniques for their identification and quantification. Chromatographic methods, including reversed-phase high-performance liquid chromatography (HPLC) with UV detection, have been developed to analyze such compounds effectively. This approach allows for the accurate analysis of these diols in various pharmaceutical forms, demonstrating the critical role of chromatographic techniques in ensuring the purity and safety of pharmaceutical products (Al-Rimawi & Kharoaf, 2011).
Propiedades
IUPAC Name |
3-[(4-chloro-3-methylphenyl)methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8-4-9(2-3-11(8)12)5-13-6-10(15)7-14/h2-4,10,13-15H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHDICTMWXFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

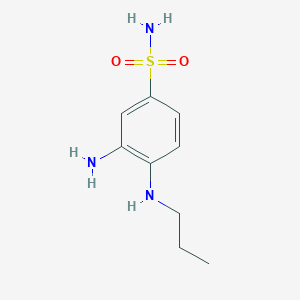
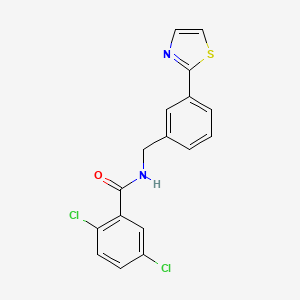
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2855571.png)

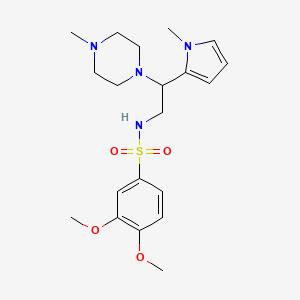
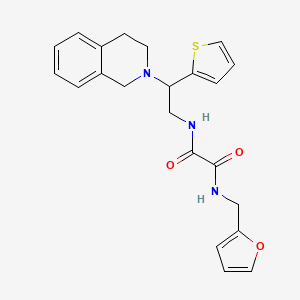
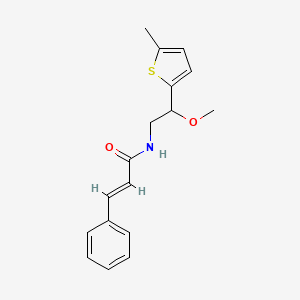
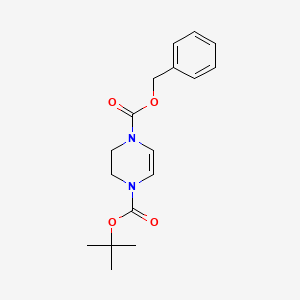
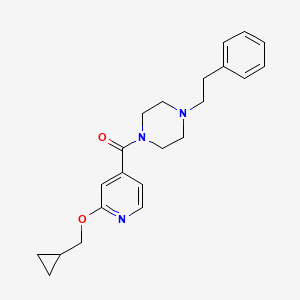

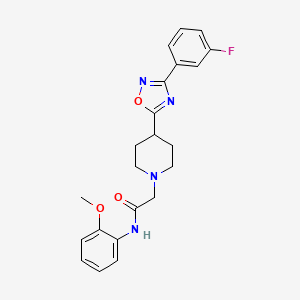
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2855586.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2855587.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2855591.png)